6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
CAS No.: 945426-65-3
Cat. No.: VC0023891
Molecular Formula: C₁₄H₂₄O
Molecular Weight: 208.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945426-65-3 |
|---|---|
| Molecular Formula | C₁₄H₂₄O |
| Molecular Weight | 208.34 |
| IUPAC Name | 6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |
| Standard InChI | InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3 |
| SMILES | CC1=CCCC(C1=CCC(C)OC)(C)C |
Introduction
Chemical Identification and Nomenclature
Standard Chemical Identifiers
The compound's identity is established through several standardized chemical identifiers as detailed in Table 1:
Table 1: Chemical Identifiers of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
| Identifier | Value |
|---|---|
| CAS Number | 945426-65-3 |
| Molecular Formula | C₁₄H₂₄O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |
| Common Name | Retro-methyl-alpha-ionol |
Structural Configuration and Stereochemistry
The molecular architecture of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene centers around a cyclohexene ring system. This six-membered ring incorporates a carbon-carbon double bond and features three methyl substituents strategically positioned at carbons 1 and 5. The compound's distinctive functionality emerges from the methoxybutylidene group located at position 6. According to PubChem data, the full IUPAC name designates this as (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene, explicitly indicating a Z configuration at the double bond of carbon 6 . This stereochemical configuration substantially influences the three-dimensional molecular arrangement, potentially affecting the compound's biological interactions and chemical reactivity profiles.
Physical and Chemical Properties
Computed Physical Properties
Computational analysis provides valuable insights into the physicochemical characteristics of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Table 2 presents these properties with their significance:
Table 2: Computed Physical Properties of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability |
| Hydrogen Bond Donor Count | 0 | No hydrogen atoms available for hydrogen bond donation |
| Hydrogen Bond Acceptor Count | 1 | Single acceptor site (methoxy oxygen), limiting hydrogen bonding capabilities |
| Rotatable Bond Count | 3 | Confers moderate molecular flexibility, impacting conformational adaptability |
| Exact Mass | 208.182715385 Da | Precise molecular mass for analytical identification |
Chemical Reactivity Profile
Synthesis and Preparation Methods
Structure-Based Synthesis Considerations
Given the compound's structural similarity to other monoterpenes and ionone derivatives, potential synthetic strategies might involve modifications of established routes for related compounds. The challenge in such synthesis likely centers on establishing the correct stereochemistry at the exocyclic double bond to ensure the Z configuration indicated in the IUPAC name. Future research could benefit from exploring stereoselective synthetic methodologies to efficiently produce this compound with high stereochemical purity.
Analytical Characterization Methods
Spectroscopic Identification
While specific spectroscopic data for 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene is limited in the available literature, standard analytical approaches for similar compounds typically involve nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR. These techniques would be particularly valuable for confirming the stereochemical configuration at the exocyclic double bond and elucidating the compound's three-dimensional structure. Mass spectrometry would also serve as a critical tool for molecular weight confirmation and fragmentation pattern analysis.
Chromatographic Methods
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), represent essential methodologies for the isolation, purification, and quantitative analysis of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Development of optimized chromatographic protocols specific to this compound would significantly enhance research capabilities and facilitate more detailed structure-property relationship studies.
Future Research Directions and Opportunities
Comprehensive Physical Characterization
Future research should prioritize experimental determination of physical properties beyond the computed values currently available. This includes measurements of boiling point, melting point, solubility parameters, refractive index, and other physical constants that would provide valuable reference data for researchers working with this compound.
Synthesis Optimization
Development of efficient, stereoselective synthetic routes represents a significant opportunity for advancing research on 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene. Optimization of reaction conditions, yield improvement, and scaling strategies would enhance accessibility of this compound for diverse research applications.
Biological Activity Exploration
Systematic investigation of potential biological activities, including receptor binding studies, enzyme interaction analyses, and cellular response evaluations, would substantially expand understanding of this compound's biological significance. Such studies could potentially reveal novel applications in pharmaceutical research or other biomedical fields.
Structure-Activity Relationship Studies
Comparative analyses with structurally similar compounds would provide valuable insights regarding the relationship between structural features and functional properties. These structure-activity relationship studies could inform rational design of derivatives with enhanced or targeted properties for specific applications.
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